1-(tert-Butyl)-1H-pyrazole-4-sulfonamide is a compound characterized by its pyrazole ring structure with a tert-butyl group and a sulfonamide functional group. This compound is of interest in medicinal chemistry due to its potential pharmacological applications, particularly in anti-inflammatory and anti-cancer activities. The sulfonamide group enhances the compound's biological activity, making it a subject of various synthetic and biological studies.
The compound belongs to the broader class of pyrazole derivatives, which are recognized for their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms. The specific classification of 1-(tert-butyl)-1H-pyrazole-4-sulfonamide places it within the category of sulfonamide-containing pyrazoles, which are often explored for their therapeutic potential in various diseases.
The synthesis of 1-(tert-butyl)-1H-pyrazole-4-sulfonamide typically involves multi-step organic reactions. One common method includes the following steps:
These methods yield the target compound with good efficiency and purity, suitable for further biological evaluation .
The molecular formula of 1-(tert-butyl)-1H-pyrazole-4-sulfonamide is . Its structure consists of:
The three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, which confirm the arrangement of atoms and functional groups within the molecule .
1-(tert-Butyl)-1H-pyrazole-4-sulfonamide can participate in various chemical reactions due to its functional groups:
These reactions are essential for modifying the compound's structure to enhance its biological activity or tailor its properties for specific applications .
The mechanism by which 1-(tert-butyl)-1H-pyrazole-4-sulfonamide exerts its biological effects is primarily linked to its interaction with various biological targets:
These actions contribute to its potential therapeutic effects in conditions like inflammation and cancer .
Key physical properties include:
Chemical properties include reactivity towards electrophiles due to the presence of nitrogen atoms in the pyrazole ring and the ability to form hydrogen bonds through the sulfonamide group, enhancing its interaction with biological targets .
1-(tert-butyl)-1H-pyrazole-4-sulfonamide has several significant applications in scientific research:
The pyrazole ring constitutes a privileged scaffold in kinase inhibitor design due to its versatile hydrogen-bonding capacity and optimal spatial geometry for ATP-binding site interactions. This diazole heterocycle exhibits aromatic character with a planar conjugated π-system, enabling favorable interactions with kinase hinge regions through both nitrogen atoms (N1 pyrrole-like and N2 pyridine-like) [8]. Approximately 11% of FDA-approved small-molecule protein kinase inhibitors (PKIs) incorporate an unfused pyrazole ring, underscoring its pharmaceutical significance [8]. In JAK kinase inhibitors, pyrazole derivatives demonstrate targeted activity by forming bidentate hydrogen bonds with methionine residues (e.g., Met111 in JNK1) while the N1-substituent occupies hydrophobic regions [6]. Pharmacophore modeling studies have identified 64 pesticide compounds with structural similarity to pyrazole-based kinase inhibitors, suggesting potential off-target immunotoxic effects through JAK/STAT pathway modulation [2]. This highlights the scaffold’s broad bioactivity spectrum beyond therapeutic applications.
Table 1: Kinase Targets of Pyrazole-Sulfonamide Hybrids
Kinase Family | Biological Role | Pyrazole-Sulfonamide Inhibitors | Key Interactions |
---|---|---|---|
JAK (JAK1-3, TYK2) | Immune response regulation, cytokine signaling | Virtual screening hits [2] | H-bonding with hinge region methionine |
MAPK (JNK isoforms) | Stress response, apoptosis, proliferation | Pyrazol-4-yl pyridine derivatives [6] | Hydrophobic pocket occupancy by N1-tert-butyl |
Receptor Tyrosine Kinases (EGFR, VEGFR) | Cell growth, angiogenesis | Clinical candidates [8] | Salt bridge formation with catalytic lysine |
Sulfonamide functionalization (-SO₂NH₂) significantly enhances kinase inhibitor selectivity through dual mechanisms: zinc-binding group (ZBG) interactions in metalloenzymes and directional hydrogen bonding with non-catalytic residues. In carbonic anhydrase inhibitors (CAIs), the sulfonamide moiety coordinates the active-site zinc ion, with selectivity modulated by peripheral heterocyclic substitutions [9]. Pyrazole-sulfonamide hybrids demonstrate enhanced membrane permeability due to balanced lipophilicity-hydrophilicity ratios, facilitating intracellular target engagement [5]. Molecular docking reveals that derivatives like N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide establish hydrogen-bond networks with gatekeeper residues (e.g., Thr790 in EGFR), sterically excluding off-target kinases [5] [10]. This precision is exemplified by anticancer pyrazole-4-sulfonamides showing GI₅₀ values of 1.7 µM against U937 leukemia cells while sparing normal monocytes (LC₅₀ >100 µM) [5].
1-(tert-Butyl)-1H-pyrazole-4-sulfonamide (CAS# 1250719-70-0; C₇H₁₃N₃O₂S; MW 203.26 g/mol) integrates three pharmacophoric elements critical for kinase inhibition [1] [4]:
Table 2: Synthetic Accessibility of Pyrazole-Sulfonamide Analogs
Synthetic Route | Key Reagents/Conditions | Yield Range | Bioactivity Correlation |
---|---|---|---|
Sulfonamidation [5] | ArSO₂Cl, Et₃N, CH₃CN, rt, 12h | 88% | Anticancer (HCT-116 IC₅₀ = 3.27 μM) |
Diazo-Coupling [9] | ArN₂⁺, ethyl acetoacetate, piperidine/reflux | 78–95% | ChE/hCA inhibition (KI = 7.45–135.70 nM) |
Virtual Screening [2] | Pharmacophore models (HBD/HBA/Xvol) | 22 hits confirmed in HMDB | JAK3 inhibition (EF = 10.24) |
The strategic positioning of the sulfonamide at C4 maximizes synthetic flexibility, allowing derivatization at N1 (tert-butyl) and C3/C5 without steric interference. This enables combinatorial generation of libraries targeting diverse kinases, evidenced by 64 pesticide candidates identified through in silico screening of pyrazole-sulfonamide-like structures [2]. The scaffold’s "privileged" status is further validated by its presence in clinical kinase inhibitors (e.g., Erdafitinib’s pyrazole sulfonamide core) and investigational agents like JNK inhibitors bearing N1-tert-butyl groups [6] [8].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1